molecular formula C25H28N6O3 B2404616 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-46-2

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2404616
CAS RN: 442864-46-2
M. Wt: 460.538
InChI Key: RVDFNVRUAHBFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O3 and its molecular weight is 460.538. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiotropic Activity

A study by Mokrov et al. (2019) focused on the synthesis of compounds related to the one , specifically 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones. These compounds, including derivatives of methoxyphenyltriazaalkanes, were found to influence cardiotropic actions, with some exhibiting significant antiarrhythmic activity in various arrhythmia models (Mokrov et al., 2019).

Antimycobacterial Properties

Konduri et al. (2020) synthesized a series of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, including variations of purine-2,6-dione linked piperazine derivatives, showed promising anti-mycobacterial activity, with some exhibiting greater potency than current clinical drugs (Konduri et al., 2020).

Synthesis and Cardiovascular Activity

Chłoń-Rzepa et al. (2004) investigated the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds showed strong prophylactic antiarrhythmic activity and some hypotensive activity, indicating their potential in cardiovascular applications (Chłoń-Rzepa et al., 2004).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives of benzodifuranyl and oxadiazepines, from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis for Saframycins

Saito et al. (1997) conducted research on the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, including compounds related to the one . This study aimed at creating ABC ring models of saframycins, indicating the compound's potential in the synthesis of complex organic molecules (Saito et al., 1997).

properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-17-5-4-6-18(15-17)16-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)19-7-9-20(34-3)10-8-19/h4-10,15H,11-14,16H2,1-3H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDFNVRUAHBFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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